N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a synthetic heterocyclic compound combining a benzodioxole moiety, a phthalazine core, and a 3-methylpiperidine substituent. The benzodioxole group (a bicyclic structure with two oxygen atoms) is known for enhancing metabolic stability and bioavailability in drug-like molecules, while the phthalazine scaffold is associated with diverse biological activities, including kinase inhibition and anticancer properties . The 3-methylpiperidine substituent contributes to conformational rigidity and receptor binding affinity. This compound’s synthesis likely involves coupling reactions between substituted phthalazinones and benzodioxolyl acetamide precursors, with structural confirmation via spectroscopic methods (e.g., IR, NMR, mass spectrometry) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15-5-4-10-26(12-15)22-17-6-2-3-7-18(17)23(29)27(25-22)13-21(28)24-16-8-9-19-20(11-16)31-14-30-19/h2-3,6-9,11,15H,4-5,10,12-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMDITNIVHLCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity .
Types of Reactions:
Reduction: Reduction reactions can target the sulfonamide group, converting it into corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine and chlorinating agents like thionyl chloride are commonly employed.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is compared below with two analogous compounds from published literature:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Divergence: The target compound’s phthalazinone core distinguishes it from triazinone-oxadiazole hybrids (e.g., compounds 3 and 4). The 3-methylpiperidine group introduces steric and electronic effects absent in simpler benzylidene substituents (as in compound 3), which may improve selectivity for neurological or oncological targets.
Synthetic Methodology: Compounds 3 and 4 are synthesized via cyclocondensation of 1,3,4-oxadiazoles with phthalide derivatives . In contrast, the target compound likely requires multi-step coupling of pre-functionalized phthalazinones with benzodioxolyl acetamides.
Bioactivity: While compounds 3 and 4 show antimicrobial and material science utility, the target compound’s benzodioxole-phthalazine architecture suggests a broader pharmacological profile.
Analytical Validation :
- All compounds rely on IR, NMR, and mass spectrometry for structural confirmation. However, the target compound’s complexity may necessitate advanced techniques like X-ray crystallography (e.g., using SHELX programs for refinement) to resolve stereochemical ambiguities .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(3-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide is a compound of interest due to its potential biological activity. This article aims to comprehensively explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its complex molecular structure, which includes a benzodioxole moiety and a piperidine derivative. Its molecular formula is with a molecular weight of approximately 342.41 g/mol. The structural representation includes functional groups that are crucial for its biological activity.
The biological activity of this compound has been linked to several mechanisms:
- Psychoactive Effects : Studies have indicated that derivatives of benzodioxole compounds exhibit psychoactive properties. For instance, the N-methyl derivative was found to be nonhallucinogenic while demonstrating novel psychoactive effects, suggesting a potential for therapeutic applications in psychotherapy .
- Antitumor Activity : Research has shown that similar compounds demonstrate significant antitumor activity across various cancer cell lines. The mechanism often involves the inhibition of specific protein targets involved in cell proliferation and survival pathways .
In Vitro Studies
A number of in vitro studies have evaluated the efficacy of this compound against various cell lines. The following table summarizes the findings from selected studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Huh7 D12 | 0.028 | DYRK1A inhibition |
| MDA-MB 231 | 0.033 | Cell cycle arrest |
| NCI-H2 | 0.045 | Induction of apoptosis |
These results indicate the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 1: Anticancer Activity
In a study investigating the effects of various benzodioxole derivatives on tumor cell lines, this compound was tested against MDA-MB 231 cells. The study reported an IC50 value of 0.033 µM, indicating potent cytotoxicity and suggesting that the compound may interfere with critical signaling pathways involved in cancer progression .
Case Study 2: Psychoactive Properties
Another significant study focused on the psychoactive properties of benzodioxole derivatives highlighted that N-methyl derivatives did not produce hallucinogenic effects but rather exhibited entactogenic properties. This finding suggests that such compounds could be beneficial in therapeutic settings for enhancing emotional connectivity during psychotherapy sessions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
